3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group, a methylsulfonyl group, and a dioxaborolane moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using reagents such as methanesulfonyl chloride in the presence of a base.
Borylation: The dioxaborolane moiety is introduced through borylation reactions, often using bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring or the sulfonyl group, leading to various reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the pyridine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, acyl chlorides, or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyridine or sulfonyl derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-(methylsulfonyl)pyridine: Lacks the dioxaborolane moiety.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyridine: Lacks both the methyl and dioxaborolane groups.
Uniqueness
The presence of both the dioxaborolane and methylsulfonyl groups in 3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine imparts unique reactivity and makes it a versatile compound for various applications in chemistry, biology, and industry.
Biological Activity
3-Methyl-2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Molecular Formula : C₁₄H₁₉BO₄S
- Molecular Weight : 296.19 g/mol
- CAS Number : 1864802-09-4
The presence of a methylsulfonyl group and a dioxaborolane moiety suggests potential for diverse biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Growth : Studies have shown that derivatives can selectively inhibit the growth of cancer cells without affecting non-tumorigenic cells. This selective cytotoxicity is crucial for developing targeted cancer therapies .
- Mechanism of Action : The mechanism involves the modulation of key signaling pathways associated with cell proliferation and migration. For example, specific derivatives have been shown to inhibit STAT3 phosphorylation, a critical pathway in many cancers .
Neuroprotective Effects
The compound’s structural features suggest potential neuroprotective effects:
- GSK-3β Inhibition : Analogous compounds have been explored as inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a significant role in neuroinflammation and neurodegenerative diseases . These inhibitors could potentially mitigate neuroinflammatory responses.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Thalidomide Derivatives : A study investigated thalidomide derivatives that share structural similarities with the target compound. These derivatives demonstrated potent growth inhibition in hepatocellular carcinoma cell lines while sparing healthy cells .
- GSK-3β Inhibitors : Research into novel GSK-3β inhibitors has highlighted the potential of pyridine-based compounds in treating neuroinflammatory conditions. The study synthesized various analogs and evaluated their inhibitory effects on GSK-3β activity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₉BO₄S |
Molecular Weight | 296.19 g/mol |
CAS Number | 1864802-09-4 |
Biological Activities | Anticancer, Neuroprotective |
Properties
IUPAC Name |
3-methyl-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-9-7-10(8-15-11(9)20(6,16)17)14-18-12(2,3)13(4,5)19-14/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZJXCAOEBHRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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